molecular formula C14H16ClN3O3S B6486164 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177622-62-6

2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6486164
CAS No.: 1177622-62-6
M. Wt: 341.8 g/mol
InChI Key: KGRCYNZJMSHRRC-UHFFFAOYSA-N
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Description

2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H16ClN3O3S and its molecular weight is 341.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.0600902 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets through a series of molecular interactions. The dihedral angle between the furan and pyridine rings is 73.52 (14)° , which may influence the binding affinity of the compound to its targets. The compound’s mode of action is further characterized by N–H···O intermolecular hydrogen bonding interactions , which generate a chain-shaped 3D network structure .

Pharmacokinetics

The compound’sglobal reactivity and charge transfer property have been studied using density functional theory (DFT) . The molecular electrostatic potential (MEP) of the compound has also been measured , which can provide insights into its pharmacokinetic properties.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of repair mechanisms can complicate the prediction of triplet-induced reactivity . Additionally, intrinsic differences in the reaction mechanism can amplify the importance of secondary degradation pathways .

Properties

IUPAC Name

2-(furan-2-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S.ClH/c1-17-5-4-8-10(7-17)21-14(11(8)12(15)18)16-13(19)9-3-2-6-20-9;/h2-3,6H,4-5,7H2,1H3,(H2,15,18)(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRCYNZJMSHRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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